MFCD18315758

Description

However, based on the structure of similar MDL-numbered compounds (e.g., MFCD11044885, MFCD13195646), it is likely an inorganic or organometallic compound with a defined molecular formula and specific applications in catalysis, material science, or pharmaceuticals . For example, compounds like CAS 1046861-20-4 (MFCD13195646) share structural features such as aromatic rings, halogen substituents, and boronic acid groups, which are critical for cross-coupling reactions in synthetic chemistry . Without direct data on MFCD18315758, this analysis will focus on structurally or functionally analogous compounds from the evidence, adhering to standardized comparison methodologies outlined in chemical literature .

Propriétés

IUPAC Name |

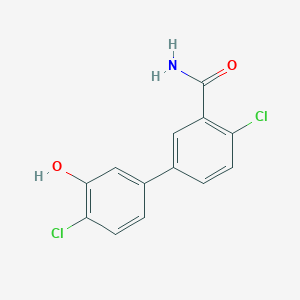

2-chloro-5-(4-chloro-3-hydroxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c14-10-3-1-7(5-9(10)13(16)18)8-2-4-11(15)12(17)6-8/h1-6,17H,(H2,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTCSRASZOVBIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)O)C(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10686132 | |

| Record name | 4,4'-Dichloro-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10686132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261961-32-3 | |

| Record name | 4,4'-Dichloro-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10686132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18315758 involves several steps, each requiring specific conditions to ensure the desired product is obtained. One common synthetic route includes the reaction of precursor compounds under controlled temperature and pressure conditions. The use of catalysts and solvents can also play a crucial role in the efficiency and yield of the synthesis process.

Industrial Production Methods: In an industrial setting, the production of this compound is typically scaled up using continuous flow reactors or batch reactors. These methods allow for the precise control of reaction conditions, ensuring consistent quality and high yield. The choice of production method depends on factors such as the desired purity, production volume, and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions: MFCD18315758 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s structure.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Applications De Recherche Scientifique

MFCD18315758 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions to produce new compounds with potential applications. In biology, it can be used to study the effects of specific functional groups on biological systems. In medicine, this compound is investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets. In industry, it is used in the production of materials with unique properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of MFCD18315758 involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. Understanding the mechanism of action is crucial for developing new applications and improving the compound’s efficacy in different fields.

Comparaison Avec Des Composés Similaires

Research Findings and Data Gaps

Experimental Data from Evidence

- Synthetic Methods : Compounds like 1533-03-5 are synthesized via solvent-free, green chemistry approaches (e.g., A-FGO catalyst reuse for 5 cycles), reducing environmental impact .

- Spectroscopic Characterization : Infrared (IR) and NMR data for 918538-05-3 confirm regioselective chlorination at the 2- and 4-positions .

- Bioactivity : Boronic acids show moderate CYP inhibition (e.g., 1046861-20-4: CYP2D6 IC₅₀ = 8 µM), necessitating structural optimization for drug candidates .

Unresolved Questions

- This compound-Specific Data: No direct information on solubility, crystallinity, or catalytic activity is available, highlighting the need for primary research.

- Toxicological Profiles : Similar compounds lack comprehensive in vivo studies, particularly for chronic exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.